
Methyl 2-(o-tolylamino)benzoate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Methyl 2-(o-tolylamino)benzoate is an organic compound that belongs to the class of benzoates It is characterized by the presence of a methyl ester group attached to a benzoic acid moiety, with an o-tolylamino substituent
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 2-(o-tolylamino)benzoate typically involves the esterification of 2-(o-tolylamino)benzoic acid with methanol in the presence of an acid catalyst. The reaction is carried out under reflux conditions to ensure complete conversion of the acid to the ester. The general reaction scheme is as follows:
Esterification Reaction:
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. This method allows for better control of reaction parameters and increased efficiency. The use of solid acid catalysts, such as sulfonated resins, can also be employed to facilitate the esterification process.
Análisis De Reacciones Químicas
Types of Reactions
Methyl 2-(o-tolylamino)benzoate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the ester group to an alcohol or other reduced forms.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Electrophilic aromatic substitution reactions often use reagents like nitric acid (HNO3) for nitration or sulfuric acid (H2SO4) for sulfonation.
Major Products Formed
Oxidation: Quinones or carboxylic acids
Reduction: Alcohols or amines
Substitution: Nitro, sulfonic, or halogenated derivatives
Aplicaciones Científicas De Investigación
Methyl 2-(o-tolylamino)benzoate has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Biology: The compound can be used in studies involving enzyme inhibition and protein-ligand interactions.
Industry: Utilized in the production of dyes, pigments, and other specialty chemicals.
Mecanismo De Acción
The mechanism of action of Methyl 2-(o-tolylamino)benzoate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can act as an inhibitor or modulator of enzymatic activity, affecting various biochemical pathways. The exact molecular targets and pathways depend on the specific application and context of use.
Comparación Con Compuestos Similares
Similar Compounds
Methyl benzoate: An ester of benzoic acid with a simpler structure, lacking the o-tolylamino group.
Ethyl benzoate: Similar to Methyl benzoate but with an ethyl ester group instead of a methyl ester.
Propyl benzoate: Another ester of benzoic acid with a propyl group.
Uniqueness
Methyl 2-(o-tolylamino)benzoate is unique due to the presence of the o-tolylamino group, which imparts distinct chemical and biological properties. This substituent can influence the compound’s reactivity, solubility, and interaction with biological targets, making it a valuable compound for specific applications in research and industry.
Propiedades
Fórmula molecular |
C15H15NO2 |
|---|---|
Peso molecular |
241.28 g/mol |
Nombre IUPAC |
methyl 2-(2-methylanilino)benzoate |
InChI |
InChI=1S/C15H15NO2/c1-11-7-3-5-9-13(11)16-14-10-6-4-8-12(14)15(17)18-2/h3-10,16H,1-2H3 |
Clave InChI |
QFTCUEDXEQPNHF-UHFFFAOYSA-N |
SMILES canónico |
CC1=CC=CC=C1NC2=CC=CC=C2C(=O)OC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


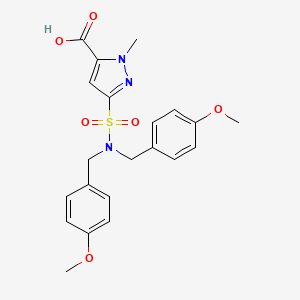
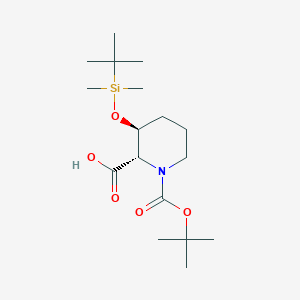
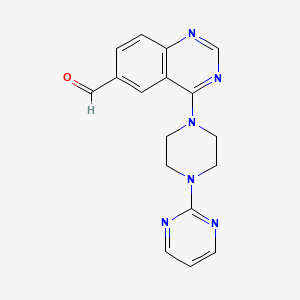
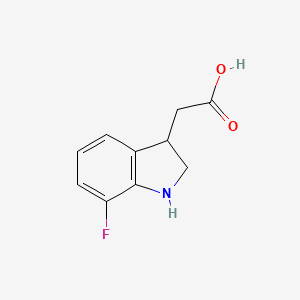

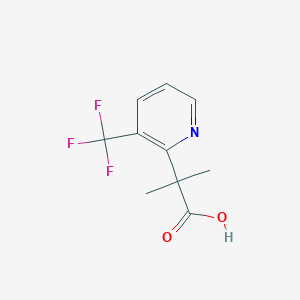
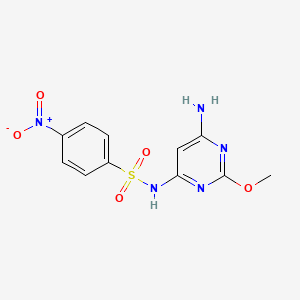




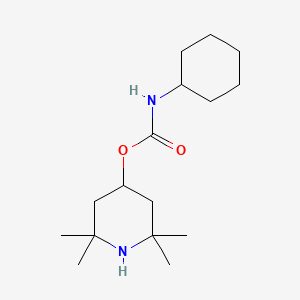

![N-[2-(Dimethylamino)ethyl]-2-hydroxyacetamide](/img/structure/B12933947.png)
